L-Alanyl-L-prolyl-L-alanyl-L-alanine
Description
L-Alanyl-L-prolyl-L-alanyl-L-alanine (H-Ala-Ala-Pro-Ala-OH) is a linear tetrapeptide with the molecular formula C₁₄H₂₄N₄O₅ and a molecular weight of 328.369 g/mol . It contains four stereocenters and adopts a sequence where proline (Pro) occupies the third position, flanked by alanine (Ala) residues. Its IUPAC name is (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-azaniumylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoate, and it is registered under CAS 53620-20-5 . This peptide is structurally notable for its proline-induced conformational constraints, which influence its physicochemical and biological properties.
Properties
CAS No. |
82748-47-8 |
|---|---|
Molecular Formula |
C14H24N4O5 |
Molecular Weight |
328.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H24N4O5/c1-7(15)13(21)18-6-4-5-10(18)12(20)16-8(2)11(19)17-9(3)14(22)23/h7-10H,4-6,15H2,1-3H3,(H,16,20)(H,17,19)(H,22,23)/t7-,8-,9-,10-/m0/s1 |
InChI Key |
CWOGQWPWTYDCOV-XKNYDFJKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the sequential addition of amino acid derivatives. Each step requires precise control of reaction conditions to ensure the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and continuous flow reactors. These methods allow for the efficient production of complex molecules while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in reactions.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its ability to mimic peptide structures. It is also useful in the design of enzyme inhibitors.
Medicine
Medically, (S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid has potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and fine chemicals, leveraging its complex structure to create high-value products.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key molecular features of L-Alanyl-L-prolyl-L-alanyl-L-alanine and related peptides:
Key Observations:
- Chain Length and Proline Position : The tetrapeptide’s extended chain length compared to di- and tripeptides allows for more complex intramolecular interactions. Proline’s placement in the third position (vs. second in the tripeptide Ala-Pro-Ala) alters backbone rigidity and hydrogen-bonding patterns .
- Steric Effects: The tetrapeptide’s four stereocenters (vs.
Conformational and Topological Properties
- Beta-Turns: Proline is known to induce beta-turns in peptides. In the tripeptide t-Boc-Pro-DAla-Ala-OH, Pro in the second position stabilizes a type II beta-turn . In contrast, the tetrapeptide’s Pro at the third position may favor a different turn geometry, influencing solubility and interactions .
- Hydrogen Bonding : Experimental charge density studies on the tripeptide L-alanyl-L-prolyl-L-alanine hydrate revealed a 4→1 hydrogen-bonded network, while the tetrapeptide likely forms additional bonds due to its longer chain .
Physicochemical Properties
- Solubility : The tetrapeptide’s solubility in aqueous solutions is likely lower than dipeptides (e.g., Ala-Ala) due to increased hydrophobicity from additional Ala residues .
- Thermodynamic Stability : The invariom approach applied to the tripeptide L-alanyl-L-prolyl-L-alanine demonstrated that electron density-derived properties (e.g., dipole moments) vary significantly between spherical and multipole models, suggesting similar complexities in the tetrapeptide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
